Bisindolylmaleimide VIII
Overview
Description
Bisindolylmaleimide VIII is an organic compound that belongs to the class of bisindolylmaleimides. These compounds are known for their potent and selective inhibition of protein kinase C (PKC). This compound is structurally similar to the naturally occurring molecule staurosporine but is more selective for PKC over other protein kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisindolylmaleimide VIII can be synthesized through various synthetic routes. One common method involves the use of N-benzyl-protected 2,3-dibromomaleimide in a tetrahydrofuran (THF)/toluene mixture to generate the bisindolylmaleimide compound . The reaction conditions typically include the use of a base such as potassium carbonate and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar steps to those used in laboratory settings, with optimization for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bisindolylmaleimide VIII undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Bisindolylmaleimide VIII has a wide range of scientific research applications, including:
Mechanism of Action
Bisindolylmaleimide VIII exerts its effects by inhibiting protein kinase C. It interacts with the catalytic subunit of the enzyme, inhibiting its activity in a competitive manner with ATP . This inhibition affects various cellular processes, including signal transduction, apoptosis, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bisindolylmaleimide VIII include:
- Bisindolylmaleimide I
- Bisindolylmaleimide II
- Bisindolylmaleimide III
- Bisindolylmaleimide IV
- Bisindolylmaleimide V
- Bisindolylmaleimide IX
- Bisindolylmaleimide X
- Bisindolylmaleimide XI
Uniqueness
Bisindolylmaleimide VIII is unique due to its high selectivity for protein kinase C over other protein kinases. This selectivity makes it a valuable tool for studying PKC-mediated pathways and for potential therapeutic applications .
Properties
IUPAC Name |
acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOXVBTXROWDAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432099 | |
Record name | bisindolylmaleimide viii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138516-31-1 | |
Record name | bisindolylmaleimide viii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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